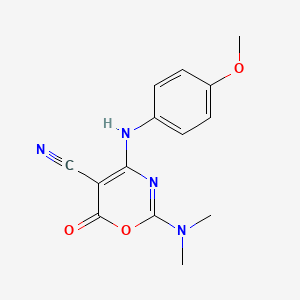

2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Description

2-(Dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound featuring a 1,3-oxazine backbone substituted with dimethylamino, 4-methoxyanilino, and nitrile groups.

Properties

IUPAC Name |

2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-1,3-oxazine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-18(2)14-17-12(11(8-15)13(19)21-14)16-9-4-6-10(20-3)7-5-9/h4-7,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNDUVVXFSXERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can be achieved through a series of chemical reactions. One efficient method involves the cyclization of tosylhydrazones with 2-(dimethylamino)malononitrile. This reaction is promoted by zinc triflate (Zn(OTf)2) and provides a straightforward route to the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile exhibit significant anticancer properties. For instance, azole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including HepG2 cells. The mechanism of action often involves the inhibition of mitochondrial glycolytic enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Azole Derivatives

A study evaluated several azole derivatives for their cytotoxic activity against HepG2 cells. The results demonstrated that specific compounds within this class displayed IC50 values below 50 μM, indicating strong anticancer potential. This suggests that derivatives of this compound could be further explored for similar activities .

2. Antimicrobial Properties

Compounds related to this oxazine derivative have also been researched for their antimicrobial properties. The structural features of oxazines allow them to interact with microbial enzymes or cellular structures, potentially leading to effective antimicrobial agents .

Case Study: Antimicrobial Activity

Research on various azole compounds revealed promising antimicrobial activity against different species of microorganisms. These findings underscore the potential of oxazine derivatives as candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound can guide future research and development efforts. Modifications at specific positions on the oxazine ring can lead to enhanced biological activity or reduced toxicity. For instance:

| Modification | Effect |

|---|---|

| Substitution on the methoxy group | Alters solubility and bioavailability |

| Variations in the dimethylamino group | Impacts receptor binding affinity |

This table illustrates how strategic modifications can optimize the compound's pharmacological profile.

Mechanism of Action

The mechanism by which 2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) groups alter electronic density, impacting reactivity and interactions with biological targets.

- Solubility: Aliphatic amines (piperidino) enhance solubility compared to aromatic amines (methoxyanilino) .

- Bioactivity: Fluorinated analogs (e.g., 2,4-difluoroanilino) may exhibit improved metabolic stability, while bulky substituents (e.g., 2,6-dimethylphenylpiperazino) could enhance target specificity .

Physical and Chemical Properties

Notes:

- The nitrile and carbonyl groups contribute to planar rigidity, while substituents influence melting points and crystallinity.

- Predicted pKa values indicate weak basicity, consistent with dimethylamino groups .

Biological Activity

2-(Dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a dimethylamino group and a methoxyaniline moiety, contributing to its unique pharmacological properties. The molecular formula is CHNO, and it has a CAS number of 303997-21-9.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

The compound has also shown promise in cancer research. In vitro assays conducted on gastric cancer cell lines revealed that it significantly inhibited cell proliferation while exhibiting lower toxicity towards normal gastric epithelial cells . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in signaling pathways related to cell survival and proliferation. The presence of the methoxy group may enhance its lipophilicity, facilitating better cell membrane penetration and bioavailability .

Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed that it maintained activity against MRSA with an MIC of 0.5 µg/mL, indicating its potential as a novel therapeutic agent in treating resistant infections .

Study 2: Antitumor Properties

In another study focusing on its anticancer properties, this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 10 to 20 µM, showcasing its potential as an antitumor agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.